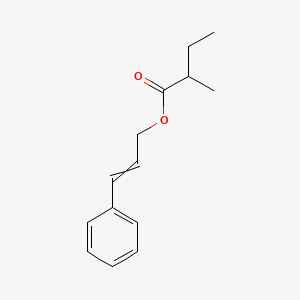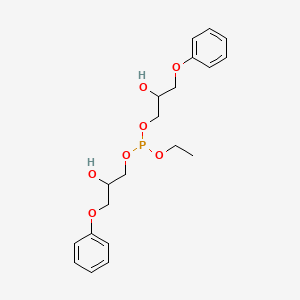![molecular formula C11H26OSi B14482824 Trimethyl{[(2S)-octan-2-yl]oxy}silane CAS No. 65500-76-7](/img/structure/B14482824.png)
Trimethyl{[(2S)-octan-2-yl]oxy}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[(2S)-octan-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an octan-2-yl group through an oxygen atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(2S)-octan-2-yl]oxy}silane typically involves the reaction of octan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Trimethyl{[(2S)-octan-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Trimethyl{[(2S)-octan-2-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible siloxane linkages.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
作用机制
The mechanism by which Trimethyl{[(2S)-octan-2-yl]oxy}silane exerts its effects involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds with various nucleophiles. This property is exploited in various applications, including the stabilization of reactive intermediates and the formation of durable coatings.
相似化合物的比较
Similar Compounds
Similar compounds to Trimethyl{[(2S)-octan-2-yl]oxy}silane include:
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific alkoxy group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and durable silicon-oxygen linkages.
属性
CAS 编号 |
65500-76-7 |
|---|---|
分子式 |
C11H26OSi |
分子量 |
202.41 g/mol |
IUPAC 名称 |
trimethyl-[(2S)-octan-2-yl]oxysilane |
InChI |
InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
InChI 键 |
UHWVCRDNNJCGLG-NSHDSACASA-N |
手性 SMILES |
CCCCCC[C@H](C)O[Si](C)(C)C |
规范 SMILES |
CCCCCCC(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)

![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)

![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)




